7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Description
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H16N6 and its molecular weight is 292.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in significant cytotoxic activities against various cell lines . It also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine interacts with CDK2, a cyclin-dependent kinase. This interaction inhibits the activity of CDK2, thereby affecting the progression of the cell cycle .
Cellular Effects
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116, by inhibiting the growth of these cells . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound binds to the active site of CDK2, inhibiting its activity . This binding interaction leads to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert its inhibitory effects on CDK2, leading to sustained alterations in cell cycle progression and apoptosis
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-16-13-8-18-22(15(13)17-9-21(16)20-14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANPUPXVDXPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.